molecular formula C7H9N3O2 B11915649 Methyl 4,6-diaminonicotinate CAS No. 1379106-14-5

Methyl 4,6-diaminonicotinate

Cat. No.: B11915649
CAS No.: 1379106-14-5
M. Wt: 167.17 g/mol
InChI Key: ZDVSBFNPEPVZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-diaminonicotinate is a chemical compound with the molecular formula C7H9N3O2 It is a derivative of nicotinic acid and features two amino groups at the 4 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-diaminonicotinate typically involves the esterification of 4,6-diaminonicotinic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction temperature is maintained between 80°C to 100°C to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-diaminonicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to reduce the nitro groups to amino groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 4,6-diaminonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6-diaminonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating various biochemical pathways. For instance, it may inhibit certain enzymes or interact with receptors to produce its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.

    Methyl 5,6-diaminonicotinate: Another derivative of nicotinic acid with similar properties.

Comparison: Methyl 4,6-diaminonicotinate is unique due to the specific positioning of its amino groups, which can influence its reactivity and biological activity. Compared to Methyl nicotinate, it has different applications and mechanisms of action, making it a distinct compound in its own right .

Properties

IUPAC Name

methyl 4,6-diaminopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVSBFNPEPVZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856479
Record name Methyl 4,6-diaminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379106-14-5
Record name Methyl 4,6-diaminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.